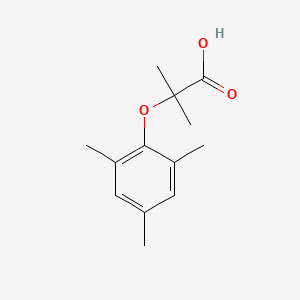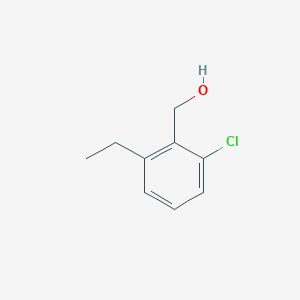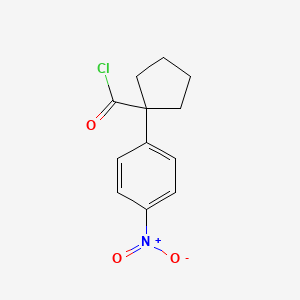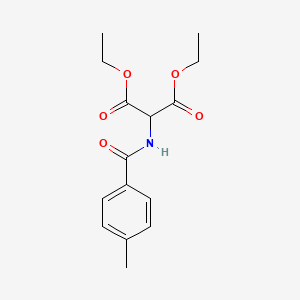
2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an amino group at the 2-position and a 3-(1-methylethoxy)phenyl substituent at the 3-position, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 3-(1-methylethoxy)benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-amino-3-phenylquinazolinone and 2-amino-3-(4-methoxyphenyl)quinazolinone.
Benzoxazinones: Compounds with a similar heterocyclic structure but containing an oxygen atom instead of nitrogen.
Uniqueness: 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. The presence of the 3-(1-methylethoxy)phenyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propriétés
Numéro CAS |
189937-65-3 |
|---|---|
Formule moléculaire |
C17H17N3O2 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
2-amino-3-(3-propan-2-yloxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)22-13-7-5-6-12(10-13)20-16(21)14-8-3-4-9-15(14)19-17(20)18/h3-11H,1-2H3,(H2,18,19) |
Clé InChI |
CWQXWGZOKWRTTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
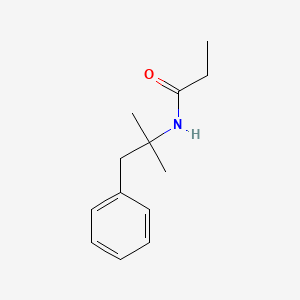
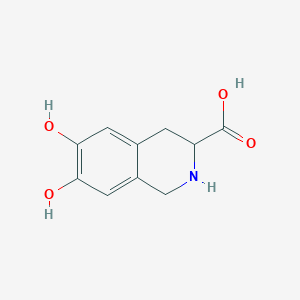
![ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B8712791.png)
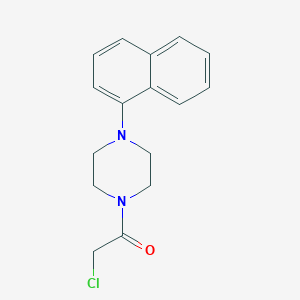
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
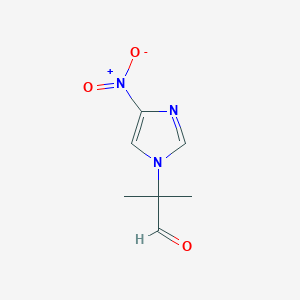
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)
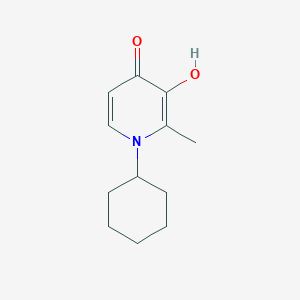
![2-propenamide, 2-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B8712840.png)
